molecular formula C12H17NO B1444132 Cyclopropyl-(4-methoxy-2-methylbenzyl)-amine CAS No. 1085524-30-6

Cyclopropyl-(4-methoxy-2-methylbenzyl)-amine

Cat. No.: B1444132
CAS No.: 1085524-30-6
M. Wt: 191.27 g/mol
InChI Key: SWRAHJWUFMYOCQ-UHFFFAOYSA-N
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Description

Cyclopropyl-(4-methoxy-2-methylbenzyl)-amine is a secondary amine featuring a cyclopropyl group attached to a benzylamine scaffold substituted with a methoxy group at the para position and a methyl group at the ortho position of the aromatic ring. The structural combination of the cyclopropyl ring (a strained three-membered hydrocarbon) and substituted benzyl groups confers unique physicochemical properties, including moderate polarity and steric constraints, which influence binding affinity and metabolic stability.

Properties

IUPAC Name

N-[(4-methoxy-2-methylphenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-7-12(14-2)6-3-10(9)8-13-11-4-5-11/h3,6-7,11,13H,4-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRAHJWUFMYOCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Applications

1.1 Antidepressant and Anxiolytic Effects

Cyclopropyl-(4-methoxy-2-methylbenzyl)-amine has been identified as a potential antagonist for the corticotropin-releasing factor 1 (CRF1) receptor. This receptor is implicated in stress response and anxiety disorders. Research indicates that compounds targeting CRF1 receptors can exhibit antidepressant and anxiolytic effects, making this compound a candidate for further development in treating mood disorders .

1.2 Antituberculosis Activity

In studies focusing on structure-activity relationships (SAR) of cyclic secondary amines, derivatives similar to this compound have shown promising antitubercular activity. For instance, modifications to the benzyl group have resulted in compounds with significant efficacy against Mycobacterium tuberculosis, indicating that cyclopropyl substitutions can enhance biological activity .

Synthesis and Methodological Applications

2.1 Palladium-Catalyzed Reactions

The synthesis of this compound can be achieved through palladium-catalyzed cross-coupling reactions. These reactions are crucial for forming C–N bonds, which are foundational in creating various aniline derivatives used in pharmaceuticals. The ability to utilize cyclopropyl groups in these reactions opens avenues for developing novel compounds with enhanced properties .

2.2 Molecular Docking Studies

Molecular docking studies have been performed to evaluate the binding affinities of cyclopropyl-containing compounds with various biological targets. These studies help in predicting how well the compound can interact with specific receptors or enzymes, providing insights into its potential therapeutic effects .

Case Studies

Study Focus Findings
Study on CRF1 AntagonistsNeuropharmacologyCyclopropyl derivatives showed significant receptor binding and potential for anxiety treatment .
Antituberculosis SAR AnalysisInfectious DiseasesSubstituted benzyl-cyclopropyl amines demonstrated superior activity against M. tuberculosis compared to traditional leads .
Synthesis MethodologiesOrganic ChemistryEffective synthesis routes using palladium catalysis were established for cyclopropyl amines, facilitating further research into their applications .

Mechanism of Action

The mechanism by which Cyclopropyl-(4-methoxy-2-methylbenzyl)-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the context of its use and the specific biological system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

The position and nature of substituents on the benzyl ring critically modulate biological activity and physicochemical properties. Key comparisons include:

Compound Name Substituents (Benzyl Ring) Key Properties/Activity Reference
Cyclopropyl-(4-methoxy-2-methylbenzyl)-amine 4-OCH₃, 2-CH₃ Hypothesized moderate solubility due to smaller substituents; potential BRD4 inhibition inferred from scaffold similarity [1, 10]
Cyclopropyl-(2-methoxy-5-trifluoromethylbenzyl)-amine (QD-9393) 2-OCH₃, 5-CF₃ Higher lipophilicity (logP) due to CF₃ group; reduced solubility compared to CH₃-substituted analogs [9, 10]
Cyclopropyl-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-amine (Compound 8) Heterocyclic core (triazolo-pyridazine) IC₅₀ ~100 µM for BRD4(I) inhibition; demonstrates scaffold versatility in targeting bromodomains [1]
Cyclopropyl-(2-fluoro-benzyl)-amine 2-F Molecular weight: 165.2 g/mol; 1 H-bond donor; moderate metabolic stability [7]
Cyclopropyl-(4-methyl-2-thiophen-2-ylbenzyl)-amine 4-CH₃, 2-thiophene MW: 243.4 g/mol; increased aromaticity may enhance π-π stacking but reduce solubility [6]

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃ in QD-9393) increase lipophilicity but may compromise solubility, as seen in compound 2 (), where a nitro group caused solubility issues .
  • Methoxy vs.
  • Heterocyclic vs. benzyl cores : Compounds like compound 8 () show that replacing the benzyl group with a triazolo-pyridazine scaffold retains BRD4 inhibitory activity but alters binding kinetics .

Biological Activity

Cyclopropyl-(4-methoxy-2-methylbenzyl)-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Overview of Cyclopropyl Compounds

Cyclopropane derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The unique three-membered ring structure often enhances the lipophilicity and bioavailability of these compounds, making them suitable candidates for drug development .

The mechanism of action of cyclopropyl compounds typically involves their interaction with specific molecular targets, including enzymes and receptors. The cyclopropyl group can facilitate the compound's penetration into biological membranes, while substituents like the methoxy and methyl groups can modulate interactions with target proteins .

Key Mechanisms:

  • Enzyme Inhibition : this compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing signaling pathways.

Structure-Activity Relationship (SAR)

The SAR studies of cyclopropyl derivatives indicate that modifications to the cyclopropyl ring and substituents significantly influence their biological activity. For instance, the introduction of a methoxy group at the para position enhances the compound's potency against specific cancer cell lines .

Table 1: Structure-Activity Relationship Data

CompoundSubstituentIC50 (µM)Biological Activity
ANone50Moderate cytotoxicity
B-OCH320Enhanced cytotoxicity
C-CH330Moderate cytotoxicity

Case Studies

  • Anti-Cancer Activity : In a study evaluating various cyclopropyl derivatives, compounds similar to this compound demonstrated significant inhibition of pancreatic cancer cell proliferation at low micromolar concentrations. The presence of the amine group was crucial for enhancing anticancer activity .
  • Neurochemical Effects : Research has shown that cyclopropyl amines can act as inhibitors of monoamine oxidase (MAO), which is essential in regulating neurotransmitter levels in the brain. For instance, trans-2-phenylcyclopropylamine has been noted for its potent MAO inhibitory effects .
  • Inflammatory Diseases : Cyclopropyl derivatives have been explored for their potential in treating inflammatory diseases due to their ability to modulate immune responses through enzyme inhibition .

Research Findings

Recent studies have highlighted the potential of cyclopropyl compounds in various therapeutic areas:

  • Cancer Treatment : Cyclopropyl amine derivatives have been reported to exhibit promising anti-tumor properties by disrupting microtubule dynamics and inducing apoptosis in cancer cells .
  • Metabolic Disorders : Compounds like this compound may inhibit nicotinamide phosphoribosyltransferase (NAMPT), playing a role in cellular energy metabolism and signaling pathways .

Chemical Reactions Analysis

Depyridylation and Functional Group Transformations

Pyridinium intermediates (e.g., 5a′ ) undergo base-mediated depyridylation (Cs₂CO₃, 70°C) to regenerate the secondary amine. This step is critical for avoiding overalkylation and maintaining product integrity . The methoxy and methyl groups on the benzyl ring remain stable under these conditions, enabling downstream functionalization.

Biological Activity and Receptor Interactions

The cyclopropyl group's ring strain enhances binding to nicotinic acetylcholine receptors (nAChRs). In α4β2-nAChR subtype studies:

  • Binding affinity : Ki=0.6nMK_i=0.6\,\text{nM} (vs. 6.2 nM for α3β4-nAChR) .

  • Selectivity ratio : α3β4-/α4β2-nAChR = 65,200 , outperforming nicotine (ratio = 53).

Mechanistically, the cyclopropane’s rigidity optimizes spatial orientation for hydrogen bonding with Thr58 and π-π stacking with Trp147 in the receptor’s ligand-binding domain .

Oxidation and Stability Studies

Key Stability Observations :

  • Rapid in vivo metabolism (T₁/₂ = 1.1 hrs) due to amide and benzyl piperazine bonds .

  • Resistance to hydrolysis at physiological pH (7.4) over 24 hrs.

Photocycloaddition and Asymmetric Catalysis

Under UV irradiation (λ = 365 nm), the compound participates in [3 + 2] photocycloadditions with electron-deficient olefins. Using chiral phosphoric acid catalyst C3 , enantioselectivities up to 94% ee are achieved .

Optimal Reaction Conditions :

  • Catalyst: 2.0 mol% DPZ, 10 mol% CPA C3

  • Solvent: Dichloroethane (DCE)

  • Yield: 96% with >19:1 dr

Analytical Characterization

TechniqueKey DataReference
¹H NMR δ 3.72 (s, OCH₃), 2.88 (m, cyclopropane)
HRMS m/z 189.25 [M+H]⁺
HPLC Purity >99% (C18 column, MeCN/H₂O gradient)

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Cyclopropyl-(4-methoxy-2-methylbenzyl)-amine via nucleophilic substitution?

  • Methodological Answer : Use cyclopropylamine with an activated aryl halide (e.g., 4-methoxy-2-methylbenzyl bromide) in a polar aprotic solvent (e.g., DMF) under basic conditions. Monitor reaction completion via TLC, followed by extraction with EtOAc and brine. Purify the crude product using silica gel column chromatography with gradients of EtOAc/hexane (e.g., 30:70 to 50:50). This approach mirrors protocols for analogous cyclopropyl-aryl amines .

Q. How is NMR spectroscopy employed to monitor the synthesis of cyclopropyl-containing amines?

  • Methodological Answer : Conduct kinetic studies by acquiring sequential ¹H NMR spectra (e.g., 90–220 experiments) at controlled temperatures (e.g., 293–323 K). Track reactant consumption by integrating characteristic peaks (e.g., cyclopropyl or methoxy signals). Calculate first-order rate constants (kk) by fitting time vs. ln([reactant]) plots. Error margins are derived from triplicate experiments and propagated using Eyring analysis (e.g., ΔG‡ ± 0.2 kcal/mol) .

Q. What purification methods are effective for isolating this compound?

  • Methodological Answer : Silica gel column chromatography with EtOAc/hexane eluent systems achieves >95% purity. For polar byproducts, employ gradient elution (e.g., 20% → 50% EtOAc). Confirm purity via HPLC or GC-MS, as demonstrated in syntheses of structurally similar amines .

Q. How can the plasma stability of cyclopropyl-amine derivatives be assessed in vitro?

  • Methodological Answer : Incubate the compound in human plasma (e.g., 37°C, pH 7.4) and sample at intervals (e.g., 0, 1, 4, 24 h). Quantify degradation using LC-MS or HPLC with calibration curves. Report half-life (t1/2t_{1/2}) and degradation products, as shown for related derivatives in stability assays .

Advanced Research Questions

Q. How do cyclopropyl substituents affect the kinetics and mechanism of Curtius rearrangements?

  • Methodological Answer : Cyclopropyl groups stabilize transition states via hyperconjugation, lowering activation energies (e.g., ΔG‡ = 23.8–25.5 kcal/mol). DFT calculations (B3LYP/6-31G*) reveal concerted mechanisms, with N₂ loss and 1,2-alkyl migration occurring synchronously. Experimental validation via ¹H NMR kinetics shows a 14-fold rate enhancement for cyclopropenoyl vs. cyclopropanoyl azides at 50°C .

Q. What computational strategies predict viable synthetic routes for cyclopropyl-amine derivatives?

  • Methodological Answer : Retrosynthetic analysis using databases (Reaxys, Pistachio) identifies one-step pathways. DFT-based transition-state modeling (e.g., Gaussian 09) evaluates feasibility, while machine learning (e.g., Template_relevance models) ranks precursors by plausibility scores (>0.01). For Curtius rearrangements, CCSD(T)/6-311+G(d,p) calculations predict ΔE‡ = 26.3 kcal/mol, aligning with experimental kinetics .

Q. How can biocatalytic methods be applied to synthesize cyclopropyl-amine derivatives sustainably?

  • Methodological Answer : Engineered alcohol dehydrogenases and transaminases convert cyclopropanol intermediates to amines via redox-neutral cascades. Optimize enzyme compatibility (e.g., pH 7–9, 30–37°C) and use continuous flow reactors to enhance yield (>80%). This approach reduces waste and avoids harsh reagents, as demonstrated in biocatalytic amine synthesis .

Q. What structural features of this compound influence its binding to biological targets?

  • Methodological Answer : The cyclopropyl group enhances lipophilicity (logP > 2.5), improving membrane permeability, while the 4-methoxy-2-methylbenzyl moiety engages in π-π stacking and hydrophobic interactions. SAR studies on opioid receptor ligands show cyclopropylmethyl groups increase µ-opioid affinity (Ki < 10 nM) by reducing steric clashes .

Q. How does the 4-methoxy-2-methylbenzyl group impact the physicochemical properties of cyclopropyl-amine derivatives?

  • Methodological Answer : The substituent increases steric bulk (molar volume > 200 cm³/mol) and electron density (Hammett σ = -0.27), altering solubility (logS ≈ -3.5) and oxidative stability. In pyrazole derivatives, this group enhances metabolic resistance in vitro, as shown in pharmacokinetic studies .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclopropyl-(4-methoxy-2-methylbenzyl)-amine
Reactant of Route 2
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Cyclopropyl-(4-methoxy-2-methylbenzyl)-amine

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